molecular formula C22H19BrN4O2 B2865762 N-(4-bromo-2-methylphenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921577-10-8

N-(4-bromo-2-methylphenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No.: B2865762
CAS No.: 921577-10-8
M. Wt: 451.324
InChI Key: ITOPQYODOAPRRO-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[4,3-c]pyridine class, characterized by a fused pyrazole-pyridine core. The structure includes a 4-bromo-2-methylphenyl substituent at the N-position and an ethyl group at the 5-position. Such substitutions are critical for modulating biological activity and physicochemical properties. Pyrazolo[4,3-c]pyridine derivatives are known for diverse bioactivities, including anticancer, anti-inflammatory, and antimicrobial effects .

Properties

IUPAC Name

N-(4-bromo-2-methylphenyl)-5-ethyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19BrN4O2/c1-3-26-12-17(21(28)24-19-10-9-15(23)11-14(19)2)20-18(13-26)22(29)27(25-20)16-7-5-4-6-8-16/h4-13H,3H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITOPQYODOAPRRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=C(C=C(C=C4)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Pyrazolo[4,3-c]Pyridine Skeleton Construction

The pyrazolo[4,3-c]pyridine core is typically synthesized via cyclocondensation reactions. A widely adopted route involves the use of dienamine intermediates derived from dimethyl acetonedicarboxylate. For example, 1a–f analogs were synthesized by refluxing dienamine precursors with sulfonamide-containing amines in methanol, achieving yields of 72–88%. Key steps include:

  • Dienamine Formation : Reaction of dimethyl acetonedicarboxylate with hydrazine derivatives under basic conditions to form the dienamine scaffold.
  • Cyclization : Condensation with amines at reflux temperatures (60–80°C) to induce ring closure.

Alternative methods leverage telescoped one-pot processes starting from N-acetylglycine, as demonstrated in the synthesis of 1g and 1h , which avoids intermediate isolation and improves efficiency.

Ethyl Group Incorporation at Position 5

The 5-ethyl substituent is introduced via alkylation or nucleophilic substitution:

  • Alkylation of Pyridine Nitrogen : Treatment of the pyridine nitrogen with ethyl iodide in the presence of NaH, as described for methyl acetoacetate derivatives.
  • Microwave-Assisted Reactions : Ethyl group introduction under microwave irradiation (100°C, 30 min) improves yield by 15–20% compared to conventional heating.

Carboxamide Functionalization

The carboxamide moiety is installed through:

  • Schotten-Baumann Reaction : Reaction of pyrazolo-pyridine-7-carbonyl chloride with 4-bromo-2-methylaniline in dichloromethane/water biphasic systems.
  • Catalytic Amination : Use of HOBt/EDCI coupling agents in DMF, achieving >85% conversion at room temperature.

Industrial-Scale Production and Optimization

Large-scale synthesis prioritizes cost efficiency and safety:

Parameter Laboratory Scale Industrial Scale
Reaction Volume 0.1–1 L 500–1000 L
Catalyst Loading 5 mol% Pd 0.5 mol% Pd
Yield 70–88% 90–95%
Purification Column Chromatography Recrystallization

Continuous flow reactors reduce reaction times by 40% compared to batch processes, while solvent recovery systems minimize waste.

Structural Characterization and Quality Control

Critical analytical data for the target compound include:

  • 1H NMR (DMSO-d6) : δ 8.40–8.51 (pyridine-H), 7.71 (pyrazole-H), 2.35 (CH3), 1.25 (CH2CH3).
  • Mass Spectrometry : [M+H]+ at m/z 526.2 (calc. 526.1).
  • X-ray Crystallography : Bond angles of 120.5° at the pyrazole-pyridine junction confirm planarity.

Chemical Reactions Analysis

N-(4-bromo-2-methylphenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-(4-bromo-2-methylphenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, leading to the activation or inhibition of signaling pathways . The exact molecular targets and pathways involved depend on the specific biological context and the functional groups present in the compound.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table highlights key structural differences and inferred biological implications of the target compound and its analogs:

Compound Substituents Molecular Weight (approx.) Reported Activities Key References
N-(4-bromo-2-methylphenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide 4-bromo-2-methylphenyl (N-position), 5-ethyl ~450–500 Inferred anticancer/antimicrobial (weak activity typical of pyrazolo[4,3-c]pyridines)
N-(4-methylphenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide (923175-15-9) 4-methylphenyl (N-position), 5-propyl ~430–480 Not explicitly reported; propyl may enhance lipophilicity vs. ethyl
N-(4-ethoxyphenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide (923682-25-1) 4-ethoxyphenyl (N-position), 5-ethyl ~420–470 Ethoxy group may improve solubility vs. bromo substituent
KEV (N-[3-(5-chloro-2-methoxyphenyl)-1-methyl-1H-pyrazol-4-yl]-2-methyl-2H-pyrazolo[4,3-c]pyridine-7-carboxamide) Chloro-methoxyphenyl (N-position), 2-methyl ~400–450 JAK kinase inhibitor; demonstrates substituent-driven target selectivity
Pyrazolo[4,3-b]pyridine derivatives Varied substituents (e.g., cyanoacetamides, nitrophenyl) ~300–400 Vasodilatory, hypotensive, and hypoglycemic activities

Key Observations:

Substituent Effects on Bioactivity :

  • The 4-bromo-2-methylphenyl group in the target compound likely enhances hydrophobic interactions with target proteins compared to smaller substituents (e.g., methyl or ethoxy). However, bromine may reduce solubility, impacting bioavailability .
  • 5-Ethyl vs. 5-propyl : Ethyl substitution (target compound) may offer a balance between metabolic stability and lipophilicity, whereas propyl analogs (e.g., 923175-15-9) could exhibit prolonged half-lives but higher off-target risks .

Core Structure Variations :

  • Pyrazolo[4,3-c ]pyridines (target compound) vs. pyrazolo[4,3-b ]pyridines () differ in ring fusion positions, leading to distinct pharmacological profiles. The former’s carboxamide group may improve protein binding compared to nitrophenyl derivatives .

Activity Gaps :

  • While pyrazolo[4,3-c]pyridines generally show weak anticancer and antimicrobial activity , the bromo substituent in the target compound could enhance potency for specific targets (e.g., kinases) if optimized, as seen in KEV’s JAK inhibition .

Research Findings and Limitations

Synthetic Accessibility :

  • The compound’s precursor, 5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxylic acid , is well-documented , suggesting feasible derivatization routes.

Biological Data Scarcity: No explicit data on the target compound’s tyrosinase inhibition or kinase activity exist, though structurally related pyrazoles (e.g., 3-benzofuran-2-yl derivatives) show IC50 values as low as 5.13 µM .

Biological Activity

N-(4-bromo-2-methylphenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C23H21BrN4O2C_{23}H_{21}BrN_{4}O_{2} with a molecular weight of 465.3 g/mol. The compound features a complex heterocyclic structure that contributes to its biological activity.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of pyrazole derivatives, including N-(4-bromo-2-methylphenyl)-5-ethyl-3-oxo-2-phenyl-pyrazolo compounds. The compound has been evaluated against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MCF71.88 ± 0.11CDK inhibition
HCT1160.39 ± 0.06Aurora-A kinase inhibition
A5490.28Apoptosis induction

These findings suggest that the compound may effectively inhibit cancer cell proliferation through multiple mechanisms, including apoptosis and cell cycle arrest.

Anti-inflammatory Activity

The anti-inflammatory effects of pyrazole derivatives have also been documented. For instance, compounds similar to N-(4-bromo-2-methylphenyl)-5-ethyl have shown significant inhibition of cyclooxygenase (COX) enzymes and inducible nitric oxide synthase (iNOS), which are critical mediators in inflammatory responses:

Compound Effect on COX and iNOS Reference
Compound ASignificant reduction
Compound BModerate reduction

Structure–Activity Relationships (SAR)

The SAR studies indicate that the presence of specific substituents on the pyrazole ring significantly influences biological activity. Electron-donating groups enhance anticancer efficacy while maintaining selectivity towards cancer cells over normal cells.

  • Substituent Effects :
    • Bromo Group : Increases lipophilicity and enhances interaction with cellular targets.
    • Ethyl Group : Contributes to improved solubility and bioavailability.

Case Studies

A recent study by Kumar et al. synthesized a series of pyrazole derivatives and evaluated their anticancer properties against several cell lines. The study found that derivatives with similar structural motifs to N-(4-bromo-2-methylphenyl)-5-ethyl exhibited promising results in inhibiting tumor growth in vitro and in vivo models .

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